molecular formula C16H11NO5 B10938628 (E)-1-(1,3-benzodioxol-5-yl)-3-(3-nitrophenyl)prop-2-en-1-one

(E)-1-(1,3-benzodioxol-5-yl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B10938628
M. Wt: 297.26 g/mol
InChI Key: DXIFNBLJXZHOGP-GQCTYLIASA-N
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Description

(E)-1-(1,3-BENZODIOXOL-5-YL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1,3-BENZODIOXOL-5-YL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1,3-benzodioxole-5-carbaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently. Additionally, the use of greener solvents and catalysts may be explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1,3-BENZODIOXOL-5-YL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are common methods.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated products.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its bioactive properties.

    Industry: Used in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of (E)-1-(1,3-BENZODIOXOL-5-YL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, its anticancer activity may be attributed to the induction of apoptosis in cancer cells through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2,4-DIHYDROXYPHENYL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE
  • (E)-1-(4-METHOXYPHENYL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE
  • (E)-1-(1,3-BENZODIOXOL-5-YL)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE

Uniqueness

(E)-1-(1,3-BENZODIOXOL-5-YL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE is unique due to the presence of both benzodioxole and nitrophenyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity and selectivity in certain applications.

Properties

Molecular Formula

C16H11NO5

Molecular Weight

297.26 g/mol

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-3-(3-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C16H11NO5/c18-14(12-5-7-15-16(9-12)22-10-21-15)6-4-11-2-1-3-13(8-11)17(19)20/h1-9H,10H2/b6-4+

InChI Key

DXIFNBLJXZHOGP-GQCTYLIASA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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